2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 923193-75-3
Cat. No.: VC4781498
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923193-75-3 |
|---|---|
| Molecular Formula | C20H15F3N4O2 |
| Molecular Weight | 400.361 |
| IUPAC Name | 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-10-13-4-2-3-5-16(13)27(17)11-18(28)24-15-8-6-14(7-9-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
| Standard InChI Key | HBSMUOPQEHUKJH-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole core substituted at the 1-position with an acetamide group. The acetamide nitrogen is linked to a 4-(trifluoromethyl)phenyl ring, while the indole’s 2-position is occupied by a 5-methyl-1,3,4-oxadiazol-2-yl moiety. This arrangement creates a planar, aromatic-rich structure with distinct electronic properties due to the electron-withdrawing trifluoromethyl (-CF₃) and oxadiazole groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ |
| Molecular Weight | 400.36 g/mol |
| IUPAC Name | 2-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| SMILES | CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
| InChIKey | HBSMUOPQEHUKJH-UHFFFAOYSA-N |
| logP | 5.08 (predicted) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The trifluoromethyl group enhances lipophilicity (logP = 5.08), promoting membrane permeability, while the oxadiazole ring contributes to metabolic stability . The compound’s polar surface area (59.96 Ų) suggests moderate solubility in aqueous media, though experimental solubility data remain unpublished .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves multi-step reactions, typically beginning with the preparation of the indole-oxadiazole intermediate. A common route includes:
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Formation of the Oxadiazole Ring: Cyclization of a thiosemicarbazide derivative with acetic anhydride yields the 5-methyl-1,3,4-oxadiazole moiety.
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Indole Functionalization: The oxadiazole is introduced at the 2-position of indole via nucleophilic substitution or palladium-catalyzed coupling.
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Acetamide Coupling: The indole-oxadiazole intermediate is reacted with 4-(trifluoromethyl)phenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final acetamide.
Yield optimization remains challenging due to steric hindrance from the trifluoromethyl group, often requiring high-dilution conditions or microwave-assisted synthesis.
Biological Activities and Mechanisms
Antiviral Activity Against HIV-1
Recent studies demonstrate that this compound inhibits HIV-1 replication by targeting the Tat protein, which is essential for viral transcription. In vitro assays using T-cell lines and peripheral blood mononuclear cells (PBMCs) infected with HIV-1 NL4-3 showed 50% effective concentrations (EC₅₀) of 1.7–3.0 µM, comparable to antiretrovirals like dolutegravir . Mechanistically, it disrupts Tat’s interaction with the viral long-terminal repeat (LTR) promoter, preventing histone H3 ejection and subsequent transcriptional activation .
Selectivity and Cytotoxicity
The compound exhibits >50-fold selectivity for HIV-1-infected cells over uninfected controls (CC₅₀ > 100 µM in HEK293 and Jurkat cells) . This selectivity is attributed to its specific interference with Tat-mediated epigenetic modulation rather than general cytotoxicity .
Pharmacokinetic and ADMET Profiles
Metabolic Stability
In vitro microsomal studies indicate moderate hepatic clearance, with a half-life of 45 minutes in human liver microsomes. The oxadiazole ring resists oxidative metabolism, while the acetamide bond undergoes slow hydrolysis .
Drug-Likeness
The compound adheres to Lipinski’s rule of five (molecular weight <500, logP <5, H-bond donors <5, H-bond acceptors <10), suggesting favorable oral bioavailability .
Research Applications and Comparative Analysis
HIV-1 Drug Resistance
Notably, the compound retains potency against drug-resistant HIV-1 strains (e.g., K103N, Y181C), with EC₅₀ shifts <2-fold compared to wild-type virus . This resilience stems from its novel mechanism, which bypasses traditional reverse transcriptase or protease targets .
Structural Analogues
Comparative studies with analogues bearing alternative substituents (e.g., trifluoromethoxy, ethyl-oxadiazole) reveal that the trifluoromethyl group optimizes binding to Tat’s hydrophobic pocket. For example:
Table 2: Activity of Structural Analogues
| Compound | EC₅₀ (HIV-1) | logP |
|---|---|---|
| Trifluoromethyl derivative | 1.7 µM | 5.08 |
| Trifluoromethoxy analogue | 3.0 µM | 4.95 |
| Ethyl-oxadiazole variant | 9.0 µM | 5.41 |
Future Directions and Challenges
While preclinical data are promising, key challenges remain:
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Solubility Optimization: Structural modifications, such as introducing ionizable groups, may enhance aqueous solubility without compromising activity .
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In Vivo Efficacy: Pharmacokinetic studies in animal models are needed to validate bioavailability and tissue penetration .
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Target Validation: Further crystallographic studies could elucidate precise binding interactions with Tat and the LTR promoter .
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